An In-depth Technical Guide to the Pharmacology of Igmesine Hydrochloride
An In-depth Technical Guide to the Pharmacology of Igmesine Hydrochloride
Foreword: This document provides a comprehensive technical analysis of Igmesine hydrochloride (formerly JO 1784), a selective sigma-1 (σ₁) receptor agonist. It is intended for researchers, neuroscientists, and drug development professionals. This guide moves beyond a simple recitation of facts to explore the mechanistic underpinnings, experimental rationale, and clinical trajectory of Igmesine, offering a holistic view of its pharmacological profile. While its clinical development was halted, the story of Igmesine provides critical insights into the therapeutic potential and complexities of targeting the sigma-1 receptor system for neuropsychiatric and neurodegenerative disorders.
Section 1: Molecular Profile and Receptor Binding Affinity
Igmesine is a synthetic small molecule characterized as a potent and selective agonist for the sigma-1 receptor.[1] Its chemical designation is (E)-N-(cyclopropylmethyl)-N-ethyl-3,6-diphenylhex-5-en-3-amine hydrochloride. The sigma-1 receptor itself is a unique ligand-operated chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is distinct from classical G protein-coupled or ionotropic receptors.[2][3] This localization is key to its function as a modulator of intracellular signaling.
The selectivity of Igmesine is a cornerstone of its pharmacological profile. Early radioligand binding assays were crucial in establishing its specificity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Tissue Preparation: Whole brains from Sprague-Dawley rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifugation: The homogenate is centrifuged at 48,000 x g for 15 minutes. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to dissociate endogenous ligands.
-
Final Preparation: The suspension is centrifuged again, and the final pellet is resuspended to a protein concentration of approximately 200 µg per assay tube.
-
Assay: Brain membrane preparations are incubated with a specific concentration of a radiolabeled sigma-1 ligand, such as (+)-[³H]SKF-10,047, and varying concentrations of the unlabeled test compound (Igmesine).
-
Incubation & Termination: The reaction is allowed to reach equilibrium (e.g., 60 minutes at 25°C) and is then terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Analysis: The concentration of Igmesine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis.
Rationale for Protocol: This classic pharmacological technique directly measures the affinity of a test compound for its target receptor. The use of (+)-[³H]SKF-10,047 as the radioligand is historically significant as it was one of the first compounds used to characterize sigma sites.[4] The selectivity is confirmed by running similar assays against a wide panel of other CNS receptors.
Table 1: Igmesine Receptor Binding Profile
| Receptor/Site | Ligand | Preparation | IC₅₀ (nM) | Reference |
| Sigma Site | (+)-[³H]SKF-10,047 | Rat Brain Membranes | 39 ± 8 | [4][5] |
| Phencyclidine (PCP) Site | N/A | N/A | No significant affinity | [4] |
| >20 Other CNS Receptors | Various | N/A | No significant affinity | [4] |
This high degree of selectivity was a promising feature, suggesting a lower potential for off-target effects that often complicate the profiles of neuropsychiatric drugs.
Section 2: Mechanism of Action: A Multi-faceted Neuromodulator
Igmesine's effects are not mediated by direct agonism of a neurotransmitter receptor but by the allosteric modulation of multiple downstream signaling pathways via the sigma-1 receptor. Its mechanism is best understood as a "signal amplifier" or "modulator," particularly under conditions of cellular stress or pathological impairment.[2]
The primary mechanism involves the modulation of intracellular calcium (Ca²⁺) homeostasis.[2][6] As a chaperone protein, the sigma-1 receptor interacts with and stabilizes the inositol 1,4,5-trisphosphate (IP₃) receptor at the endoplasmic reticulum membrane.[2]
Proposed Signaling Pathway of Igmesine:
Caption: Proposed mechanism of action for Igmesine.
Upon binding Igmesine, the sigma-1 receptor potentiates Ca²⁺ signaling in two primary ways:
-
Intracellular Mobilization: It enhances Ca²⁺ release from the endoplasmic reticulum through IP₃ receptors.[6] This effect is selective, as studies have shown that antagonists of the IP₃ receptor, but not the ryanodine receptor, can block Igmesine's behavioral effects.[6]
-
Extracellular Influx: It modulates the activity of voltage-dependent calcium channels (VDCCs), specifically L-type and N-type, facilitating Ca²⁺ influx from the extracellular space.[6][7]
This modulation of Ca²⁺ signaling is critical because it directly influences the activity of other ion channels and receptors. Notably, Igmesine modulates NMDA receptor-induced neuronal firing in the hippocampus.[2] This is not a direct binding event but a consequence of the sigma-1 receptor's influence on the cellular environment, making the NMDA receptor more or less responsive depending on the physiological context. Furthermore, studies have shown that Igmesine can block the increase in cyclic GMP (cGMP) that is typically induced by NMDA receptor activation, indicating interference with the NMDA-nitric oxide synthase (NOS)-cGMP pathway.[8][9]
Unlike classic antidepressants, Igmesine has a negligible direct impact on the monoaminergic system. It does not inhibit monoamine oxidase (MAO) and shows only weak effects on norepinephrine uptake at behaviorally relevant doses, with no significant activity on serotonin or dopamine systems.[8][9]
Section 3: Pharmacodynamics: Cellular and Systemic Effects
The mechanistic actions of Igmesine translate into distinct pharmacodynamic effects observed in both in vitro and in vivo models, primarily manifesting as antidepressant-like, neuroprotective, and anti-amnesic properties.
Antidepressant-Like Activity
The most studied effect of Igmesine is its potential as an antidepressant. This was primarily assessed using rodent models of behavioral despair.
Experimental Workflow: Forced Swim Test (FST)
Caption: Workflow for the Forced Swim Test.
Rationale: The FST is a standard screening tool where a reduction in immobility time is interpreted as an antidepressant-like effect. Igmesine, like other sigma-1 agonists, consistently reduces immobility time in this test, an effect that can be blocked by sigma-1 receptor antagonists.[10][11]
A key finding from chronic administration studies (21 days) was that Igmesine produced a significant decrease (20%) in the density of β-adrenergic receptors.[8][9] This downregulation is a well-known molecular hallmark of clinically effective antidepressants like fluoxetine and desipramine, suggesting that despite its different primary mechanism, Igmesine may converge on common final pathways related to synaptic plasticity and receptor adaptation.[8]
Neuroprotective and Anti-Amnesic Effects
Igmesine has demonstrated significant neuroprotective and cognitive-enhancing properties in preclinical models.
-
Neuroprotection: In a gerbil model of global cerebral ischemia, Igmesine treatment provided significant protection against neuronal cell death and attenuated the ischemia-induced hyperactivity.[2]
-
Anti-Amnesia: In rats with scopolamine-induced amnesia (a cholinergic deficit model), Igmesine doses from 0.25 to 16.0 mg/kg significantly reversed memory deficits in the passive avoidance task.[2][5] This effect is consistent with the finding that Igmesine can increase the release of acetylcholine.[2] It also showed cognitive benefits in a mouse model of accelerated aging (SAMP8 mice).[2]
These effects highlight a crucial aspect of sigma-1 agonism: its benefits are most pronounced under pathological conditions. In healthy control animals, sigma-1 ligands often have little to no effect on learning and memory, suggesting they act to restore homeostasis rather than broadly enhancing cognitive function.[2]
Table 2: Summary of Key Preclinical Efficacy Studies
| Model | Species | Dosing | Key Finding | Reference |
| Forced Swim Test | Rodent | N/A | Reduced immobility time, indicating antidepressant-like effect. | [10][11] |
| Scopolamine-Induced Amnesia | Rat | 0.25-16 mg/kg, i.p. | Reversed cognitive deficits in passive avoidance task. | [2][5] |
| Accelerated Aging (SAMP8) | Mouse | 0.1-3 mg/kg, s.c. | Improved cognitive functions. | [2] |
| Global Cerebral Ischemia | Gerbil | 50-100 mg/kg | Protected against neuronal cell death. | [2] |
| Corticotropin-Releasing Factor (CRF) Induced Gastric Inhibition | Rat | 0.05-0.5 µg, i.c. | Centrally reversed CRF-induced inhibition of gastric function. | [12] |
Section 4: Pharmacokinetics
Detailed pharmacokinetic data for Igmesine in humans, such as half-life and bioavailability, have not been extensively published.[2] Preclinical studies provide some insight into its in vivo activity.
-
Administration: In animal models, Igmesine has been administered both intraperitoneally (i.p.) and orally (p.o.).[4]
-
Brain Penetrance: It effectively displaces radiolabeled sigma ligands from the brain following systemic administration in mice, with ID₅₀ values (the dose required to displace 50% of the ligand) of 1.2 mg/kg (i.p.) and 3.5 mg/kg (p.o.).[4] This demonstrates good blood-brain barrier penetration and target engagement in the CNS.
Section 5: Clinical Trials and Discontinuation
The preclinical promise of Igmesine led to its evaluation in humans for the treatment of major depressive disorder.
Table 3: Summary of Igmesine Clinical Trials for Depression
| Trial Phase | Patient Population | N | Dosing | Comparator | Key Outcome | Reference |
| Phase II | Major Depression | N/A | N/A | Fluoxetine | Reported to be as effective as fluoxetine. | [10] |
| Phase III | Major Depression | 348 | 25 mg/day, 100 mg/day | Placebo | Failed to show a statistically significant improvement over placebo for the total study population at 6 weeks. | [2][7] |
The Phase III trial was the pivotal point that led to the discontinuation of Igmesine's development.[1] While an interim analysis and a subset of patients in the UK showed a significant therapeutic effect at the 25 mg/day dose, these findings were not replicated in the overall study population by the end of the 6-week treatment period.[2] The authors of the study noted that adverse events were more frequent at the 100 mg dose than the 25 mg dose, but specific details on the types and frequencies of these events were not published.[2]
The failure of Igmesine in Phase III, despite a strong preclinical rationale and positive Phase II signals, underscores the translational challenges in psychiatric drug development. It may reflect the heterogeneity of major depression, the complexities of the sigma-1 system's role in human psychopathology, or issues with trial design and patient selection.
Section 6: Conclusion and Future Perspectives
Igmesine hydrochloride is a selective, high-affinity sigma-1 receptor agonist with a well-defined preclinical profile demonstrating antidepressant, neuroprotective, and nootropic potential. Its mechanism of action, centered on the modulation of intracellular calcium signaling and NMDA receptor function, distinguishes it from classic monoaminergic antidepressants.
Although its clinical journey ended in disappointment, the study of Igmesine has been invaluable to the field. It validated the sigma-1 receptor as a druggable target for CNS disorders and paved the way for a new generation of sigma-1 ligands, such as blarcamesine (ANAVEX2-73), which has shown promising results in recent clinical trials for Alzheimer's disease.[13][14]
The pharmacology of Igmesine serves as a critical case study. It highlights that targeting intracellular chaperone proteins and modulating cellular homeostasis is a viable therapeutic strategy. Future research in this area may benefit from focusing on patient stratification, perhaps using biomarkers related to ER stress or calcium dysregulation, to identify populations most likely to respond to sigma-1 receptor-targeted therapies.
References
-
Alzheimer's Drug Discovery Foundation. (2017, August 18). Igmesine. [Link]
-
Sarkisyan, G., et al. (n.d.). Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice. PMC - NIH. [Link]
-
Akunne, H. C., et al. (2001). Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant. Neuropharmacology, 41(1), 138-49. [Link]
-
Wikipedia. (n.d.). Igmesine. [Link]
-
Roman, F. J., et al. (1990). JO 1784, a potent and selective ligand for rat and mouse brain sigma-sites. Journal of Pharmacy and Pharmacology, 42(6), 439-40. [Link]
-
Urani, A., et al. (2002). The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization. Psychopharmacology, 163(1), 26-35. [Link]
-
Gan, J., et al. (2022). Advancing depression treatment: the role of sigma receptor ligands. Frontiers in Pharmacology. [Link]
-
Guo, L., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Psychiatry. [Link]
-
Wikipedia. (n.d.). List of investigational antidepressants. [Link]
-
Earley, B., et al. (1991). Evidence for an anti-amnesic effect of JO 1784 in the rat: a potent and selective ligand for the sigma receptor. Neuropharmacology, 30(10), 1119-24. [Link]
-
Gue, M., et al. (1992). Central action of sigma receptor ligand, JO 1784, to suppress CRF-induced inhibition of gastric function in conscious rats. European Journal of Pharmacology, 223(2-3), 197-9. [Link]
-
Gue, M., et al. (1991). Neuropeptide Y and sigma ligand (JO 1784) act through a Gi protein to block the psychological stress and corticotropin-releasing factor-induced colonic motor activation in rats. Neuropharmacology, 30(10), 1119-24. [Link]
-
Penke, B., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. [Link]
-
Maurice, T., & Su, T. P. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacology & Therapeutics, 124(2), 195-206. [Link]
-
Meunier, J., & Maurice, T. (2004). Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine. Neurotoxicology and Teratology, 26(6), 783-97. [Link]
-
NeurologyLive. (2024, November 5). SIGMAR1 Activating Agent Blarcamesine Meets Pre-Specified Efficacy in Phase 2/3 Trial of Alzheimer Disease. [Link]
-
NeurologyWise. (2024, July 29). Promising Results for Novel Sigma-1 Receptor Therapy as Alzheimer Treatment. [Link]
Sources
- 1. Igmesine - Wikipedia [en.wikipedia.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Frontiers | Advancing depression treatment: the role of sigma receptor ligands [frontiersin.org]
- 4. JO 1784, a potent and selective ligand for rat and mouse brain sigma-sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for an anti-amnesic effect of JO 1784 in the rat: a potent and selective ligand for the sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 8. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Central action of sigma receptor ligand, JO 1784, to suppress CRF-induced inhibition of gastric function in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurologylive.com [neurologylive.com]
- 14. Promising Results for Novel Sigma-1 Receptor Therapy as Alzheimer Treatment - - Practical Neurology [practicalneurology.com]
